2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({7-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a purine derivative with a fluorophenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine derivatives.
Introduction of the Tert-Butylphenyl Group: This step involves the alkylation of the purine core with a tert-butylbenzyl halide under basic conditions.
Attachment of the Fluorophenyl Acetamide Group: The final step involves the coupling of the intermediate with 2-fluorophenyl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting purine-related pathways.
Biological Research: The compound can be used in studies investigating the role of purine derivatives in cellular processes.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({7-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors that recognize purine derivatives. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound similar to caffeine, found in chocolate.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
2-({7-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its combination of a purine core with a fluorophenyl acetamide group, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
Molecular Formula |
C26H28FN5O3S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H28FN5O3S/c1-26(2,3)17-12-10-16(11-13-17)14-32-21-22(30(4)25(35)31(5)23(21)34)29-24(32)36-15-20(33)28-19-9-7-6-8-18(19)27/h6-13H,14-15H2,1-5H3,(H,28,33) |
InChI Key |
HRXSEJQARYDVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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